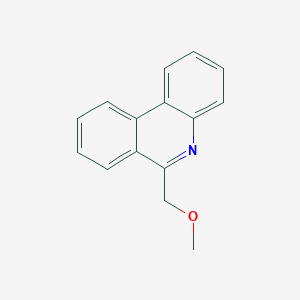

6-(methoxymethyl)phenanthridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(methoxymethyl)phenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-10-15-13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDBAKTQBPENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971705 | |

| Record name | 6-(Methoxymethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26245-03-4, 5627-93-0 | |

| Record name | 6-(Methoxymethyl)phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26245-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxymethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxymethyl Phenanthridine

Strategies for the Construction of the Phenanthridine (B189435) Core

The creation of the fundamental tricyclic phenanthridine framework is the initial and most critical phase in the synthesis of its derivatives. Over the years, synthetic strategies have evolved from high-temperature classical reactions to more refined and efficient modern catalytic processes.

Classical Annulation Reactions

Historically, the synthesis of phenanthridines relied on cyclization reactions that often required harsh conditions. The Pictet-Hubert reaction, a classical method, involves the high-temperature dehydration and cyclization of N-acyl-2-biphenylamines using zinc chloride. acs.org Variations of this method later employed phosphorus oxychloride as the dehydrating agent, though still under strenuous conditions. acs.org Another traditional approach is the Morgan-Walls reaction, which involves the cyclization of N-acyl-2-aminobiphenyls. These classical methods, while foundational, are often limited by low yields and poor functional group tolerance.

Modern Transition Metal-Catalyzed Cyclization Processes

The advent of transition metal catalysis has revolutionized phenanthridine synthesis, offering milder reaction conditions and broader substrate scope. Palladium-catalyzed reactions are particularly prominent. nih.govresearchgate.net These processes often involve the intramolecular C-H arylation of suitable precursors, such as 2-bromobenzamides, to form the phenanthridine-6(5H)-one skeleton, which can be a precursor to other phenanthridine derivatives. nih.gov Palladium-catalyzed annulation of in-situ generated benzynes with o-halobenzamides provides a direct, single-step route to N-substituted phenanthridinones through simultaneous C-C and C-N bond formation. researchgate.netorgsyn.org

Copper-catalyzed methods have also been developed, such as the cascade reaction of diaryliodonium salts with nitriles, which proceeds through coupling and subsequent cyclization to form the phenanthridine core. rsc.org Rhodium-catalyzed [2+2+2] cycloaddition reactions and other transition metal-mediated processes have also been employed to construct the phenanthridine framework efficiently. nih.gov

Table 1: Comparison of Selected Transition Metal-Catalyzed Phenanthridine Syntheses

| Catalyst/Metal | Starting Materials | Key Features |

|---|---|---|

| Palladium (Pd) | 2-bromobenzamides and o-bromobenzoic acids | Controlled access to functionalized phenanthridin-6(5H)-ones. nih.gov |

| Palladium (Pd) | o-halobenzamides and silyl (B83357) triflates (benzyne precursors) | Single-step synthesis of N-substituted phenanthridinones. orgsyn.org |

| Copper (Cu) | Diaryliodonium salts and nitriles | Cascade reaction leading to a variety of phenanthridine derivatives. rsc.org |

| Rhodium (Rh) | Benzamides and cyclic alkenes | Stereo- and regioselective synthesis of hexahydrobenzo[c]phenanthridine cores. nih.gov |

Metal-Free Approaches to Phenanthridine Synthesis

In the pursuit of more sustainable and cost-effective chemistry, several metal-free synthetic routes to phenanthridines have been developed. nih.gov These methods often rely on radical cyclizations or photocatalysis. researchgate.netresearchgate.net One notable approach involves the reaction of 2-aryldiazonium tetrafluoroborates with nitriles, which proceeds through an intramolecular arylation to yield substituted phenanthridines without a transition metal catalyst. acs.orgacs.org

Photochemical methods, utilizing UV irradiation or visible light with an organic dye photocatalyst, can induce cyclization of precursors like biaryl oximes or 2-isocyanobiphenyls to form the phenanthridine ring system. nih.govrsc.org For instance, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using eosin (B541160) B as an organic dye, generates functional radicals that are trapped to yield 6-substituted phenanthridines. rsc.org

Regioselective Functionalization at the C6 Position of Phenanthridines

Once the phenanthridine core is established, the next crucial step for synthesizing 6-(methoxymethyl)phenanthridine is the introduction of the methoxymethyl group at the C6 position. This requires highly regioselective methods.

Introduction of Methoxymethyl and Related Alkoxymethyl Groups

The direct introduction of a methoxymethyl group at the C6 position can be challenging. A common strategy involves the synthesis of a 6-methylphenanthridine (B1619295) intermediate, which can then be further functionalized. For example, 6-methylphenanthridine can be synthesized via the reaction of 2-aryldiazonium salts with acetonitrile. acs.org Subsequent radical-mediated functionalization of the methyl group could potentially install the methoxy (B1213986) moiety, although direct methods are continuously being explored.

Another approach involves the use of 2-isocyanobiphenyls, which can undergo radical-based cyclization reactions. researchgate.net By choosing an appropriate radical precursor, it is possible to introduce various substituents at the C6 position. For instance, a visible light-induced, metal-free C(sp³)–H phenanthridinylation of simple alkanes with isonitriles has been developed, suggesting a pathway for installing alkyl groups that could be subsequently oxidized. researchgate.net

C-H Activation Methodologies for C6 Functionalization

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. princeton.edunih.gov The development of C-H activation methods for the direct and regioselective functionalization of the C6 position of the phenanthridine nucleus is an active area of research.

While specific examples for the direct methoxymethylation of the phenanthridine C6-H bond are not yet widely reported, the principles of C-H activation suggest its feasibility. nih.gov Such a reaction would likely involve a transition metal catalyst that selectively coordinates to the nitrogen atom of the phenanthridine, directing functionalization to the adjacent C6 position. The development of catalysts that can mediate the coupling of a C6-H bond with a methoxymethyl source would represent a significant advancement in the synthesis of this compound and related compounds. Research into Minisci-type reactions for the direct carbamoylation of phenanthrolines demonstrates the potential for direct C-H functionalization on related nitrogen-containing heterocycles. acs.org

Table 2: Methodologies for C6 Functionalization of Phenanthridines

| Methodology | Reagents/Precursors | Description |

|---|---|---|

| Radical Cyclization | 2-Isocyanobiphenyls, Hydrazines | Visible-light induced, metal-free aerobic oxidative cyclization to form 6-substituted phenanthridines. rsc.org |

| Diazonium Salt Chemistry | 2-Aryldiazonium tetrafluoroborates, Acetonitrile | Metal-free synthesis of 6-methylphenanthridine, a potential precursor. acs.org |

| Direct C-H Activation (Hypothetical) | Phenanthridine, Methoxymethyl source, Catalyst | A future-forward strategy involving regioselective activation and functionalization of the C6-H bond. |

Radical Addition and Cascade Cyclization Strategies

Radical chemistry has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, and the synthesis of 6-substituted phenanthridines is no exception. These methods often rely on the generation of a radical species that adds to a suitable acceptor, followed by a cyclization event to form the phenanthridine core.

One prominent strategy involves the radical addition to 2-isocyanobiphenyls. This approach utilizes a radical precursor which, upon activation, adds to the isocyanide carbon, initiating a cascade cyclization. For instance, the use of various radical sources allows for the introduction of diverse substituents at the 6-position of the phenanthridine ring system. researchgate.net Visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, in the presence of an organic dye like eosin B, generates functional radicals that are trapped by the isocyanide to yield 6-substituted phenanthridines. rsc.org

Another innovative approach is the photoredox-catalyzed radical addition/nitrile insertion/homolytic aromatic substitution (HAS) cascade reaction. nih.gov This method allows for the synthesis of 6-quaternary alkylated phenanthridines from N-arylacrylamides. nih.gov Radicals generated from various bromo-compounds add to the carbon-carbon double bond of the N-arylacrylamide, followed by a cyano-participating sequential cyclization to furnish the phenanthridine products in moderate to good yields. nih.gov

Electrochemical methods also offer a green and efficient route to phenanthridine derivatives through radical pathways. For example, an electrochemical decarboxylative cyclization of α-amino-oxy acids has been developed, which proceeds via an iminyl radical formation followed by a cascade intramolecular cyclization. researchgate.net This method avoids the need for harsh reagents and operates at ambient temperatures. researchgate.net

The following table summarizes various radical-based methods for the synthesis of 6-substituted phenanthridines.

| Starting Material | Radical Source/Precursor | Catalyst/Conditions | Product | Reference |

| 2-Isocyanobiphenyls | Hydrazines | Eosin B, Visible Light, Air | 6-Substituted Phenanthridines | rsc.org |

| N-Arylacrylamides | 2-Bromoacetonitrile, etc. | Photoredox Catalyst | 6-Quaternary Alkylated Phenanthridines | nih.gov |

| α-Amino-oxy acids | - | Electrochemical, Ambient Temp. | Phenanthridine Derivatives | researchgate.net |

| 2-Isocyanobiphenyls | Diarylphosphine oxides | Rose Bengal, Visible Light, Air | 6-Phosphorylated Phenanthridines | researchgate.net |

These radical-based strategies highlight the versatility and efficiency of modern organic synthesis in accessing complex heterocyclic structures like this compound, often under mild and environmentally benign conditions.

Asymmetric Synthesis of Chiral 6-Substituted Phenanthridine Derivatives

The development of asymmetric methods to introduce a stereocenter at the C6 position of the phenanthridine core is of significant interest, as chiral phenanthridine derivatives are important targets in drug discovery.

Enantioselective catalysis provides a direct and atom-economical approach to chiral molecules. In the context of phenanthridine synthesis, this often involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

One notable example is the ruthenium-catalyzed asymmetric hydrogenation of phenanthridines. nih.govacs.orgacs.org Chiral cationic ruthenium diamine complexes have been successfully employed to achieve high enantioselectivity (up to 92% ee) and full conversion in the hydrogenation of the C=N bond of the phenanthridine ring, leading to the formation of chiral 5,6-dihydrophenanthridines. nih.gov The choice of the counteranion associated with the ruthenium catalyst was found to be crucial for achieving high levels of stereocontrol. nih.govacs.org

Isothiourea-mediated catalysis has also been explored for the enantioselective synthesis of related heterocyclic structures. nih.gov While not directly applied to this compound, the principles of using chiral isothiourea catalysts in Michael addition-lactonization/lactamization cascades to generate chiral heterocycles with high enantioselectivity could potentially be adapted for the asymmetric synthesis of phenanthridine derivatives. nih.gov

The table below presents key findings in the enantioselective synthesis of phenanthridine derivatives.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Phenanthridines | Chiral Cationic Ruthenium Diamine Complexes | 5,6-Dihydrophenanthridines | Up to 92% | nih.govacs.org |

Further research in this area is focused on expanding the scope of catalysts and reaction types to enable the direct asymmetric synthesis of a wider range of chiral 6-substituted phenanthridines.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the searched literature, the general principles of this approach are well-established in asymmetric synthesis. nih.gov For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, enabling the formation of quaternary carbon centers with high diastereoselectivity. nih.gov This methodology involves attaching the chiral auxiliary to a carboxylic acid derivative, performing a diastereoselective alkylation of the corresponding enolate, and then cleaving the auxiliary to obtain the chiral product. nih.gov

A similar strategy could be envisioned for the asymmetric synthesis of precursors to 6-substituted phenanthridines. A chiral auxiliary could be attached to a suitable starting material, which is then elaborated to construct the phenanthridine skeleton. The stereochemistry of the C6 position would be controlled by the influence of the chiral auxiliary during a key bond-forming step.

Recently, a novel chiral auxiliary has been developed for use in intramolecular [2+2] photocycloadditions of alkenylboronate esters, demonstrating high stereocontrol. nih.gov This highlights the ongoing innovation in the design and application of chiral auxiliaries for complex synthetic challenges. nih.gov

The development of chiral auxiliary-mediated approaches for the asymmetric synthesis of this compound remains an area with potential for future exploration, building upon the established principles of this powerful synthetic strategy.

Chemical Reactivity and Derivatization Strategies for 6 Methoxymethyl Phenanthridine Analogues

Transformations of the Methoxymethyl Group at C6

The methoxymethyl group at the C6 position of the phenanthridine (B189435) core serves as a flexible anchor for synthetic modifications. Its ether linkage and benzylic-like nature allow for a range of chemical manipulations, including cleavage, modification, and oxidation-reduction reactions.

Cleavage and Modification of the Ether Linkage

The ether bond in 6-(methoxymethyl)phenanthridine can be cleaved to yield the corresponding alcohol, phenanthridin-6-ylmethanol, a key intermediate for further derivatization. A common and effective method for the cleavage of aryl methyl ethers is the use of strong Lewis acids such as boron tribromide (BBr₃). nih.govnih.gov The reaction with BBr₃ typically proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the liberation of the alcohol upon aqueous workup. nih.govufp.pt

This transformation is significant as the resulting primary alcohol can be subsequently converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to halides to facilitate nucleophilic substitution reactions.

Table 1: Representative Reagents for Ether Cleavage

| Reagent | Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Phenanthridin-6-ylmethanol | Highly effective for aryl methyl ether cleavage. nih.govnih.gov |

| Hydrobromic Acid (HBr) | Acetic acid, heat | Phenanthridin-6-ylmethanol | Strong acid cleavage, may require harsh conditions. youtube.com |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | Phenanthridin-6-ylmethanol | Mild and effective reagent for ether cleavage. |

Oxidative and Reductive Manipulations of the Side Chain

The C6-methoxymethyl side chain is amenable to both oxidative and reductive transformations, providing access to phenanthridine analogues with different oxidation states at this position.

Oxidation: Oxidation of the 6-(methoxymethyl) group can lead to the formation of 6-formylphenanthridine or phenanthridine-6-carboxylic acid, depending on the oxidant and reaction conditions. These carbonyl derivatives are valuable precursors for the synthesis of imines, oximes, and other functionalities through condensation reactions, or for amide bond formation in the case of the carboxylic acid. Common oxidizing agents for benzylic ethers include chromium-based reagents (e.g., PCC, PDC) or manganese dioxide (MnO₂).

Reduction: Conversely, the methoxymethyl group can be reduced to a methyl group, yielding 6-methylphenanthridine (B1619295). researchgate.netresearchgate.net This transformation can be achieved through methods that facilitate the cleavage of the C-O bond and subsequent reduction. For instance, a two-step process involving the conversion of the methoxymethyl group to a halomethyl group followed by catalytic hydrogenation could be employed. The synthesis of 6-methylphenanthridines has been reported through various routes, highlighting the accessibility of this core structure. researchgate.netresearchgate.net

Functional Group Interconversions on the Phenanthridine Ring System

Beyond modifications at the C6 position, the phenanthridine ring itself can be functionalized to introduce additional diversity. Electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies, are powerful tools for the peripheral decoration of the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The phenanthridine nucleus is an electron-deficient system, which generally makes it more susceptible to nucleophilic attack than electrophilic substitution.

Electrophilic Aromatic Substitution: While less common, electrophilic substitution on the phenanthridine ring can be achieved under forcing conditions. The position of substitution will be directed by the existing substituents. The nitrogen atom deactivates the ring towards electrophilic attack, and the methoxymethyl group at C6 is likely to have a modest influence on the regioselectivity.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is a more facile process on the electron-deficient phenanthridine ring. The introduction of a good leaving group, such as a halogen, at specific positions on the ring allows for its displacement by a variety of nucleophiles. This provides a route to introduce amino, alkoxy, and other functional groups.

Cross-Coupling Reactions for Peripheral Decoration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds. researchgate.netresearchgate.net By introducing a halogen atom (e.g., Br, I) onto the phenanthridine ring of this compound, a versatile handle for various cross-coupling reactions is created.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a robust method for introducing aryl, heteroaryl, or alkyl groups onto the phenanthridine core. researchgate.netnih.govyoutube.commdpi.com A bromo-substituted this compound could be coupled with a wide range of boronic acids or esters to generate peripherally decorated analogues. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgrsc.orgchemrxiv.orgsoton.ac.ukresearchgate.net This reaction would enable the introduction of alkynyl moieties onto the phenanthridine ring, which can serve as versatile building blocks for further transformations, such as click chemistry or the synthesis of extended π-systems.

Table 2: Key Cross-Coupling Reactions for Phenanthridine Functionalization

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Halo-phenanthridine, Boronic acid/ester | Pd catalyst, Base | Aryl/Alkyl-phenanthridine |

| Sonogashira Coupling | Halo-phenanthridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-phenanthridine |

| Buchwald-Hartwig Amination | Halo-phenanthridine, Amine | Pd catalyst, Ligand, Base | Amino-phenanthridine |

| Heck Coupling | Halo-phenanthridine, Alkene | Pd catalyst, Base | Alkenyl-phenanthridine |

Design and Synthesis of Advanced this compound Conjugates

The versatile reactivity of the this compound scaffold makes it an attractive platform for the development of advanced molecular conjugates with tailored properties. By transforming the methoxymethyl group into a suitable linker, the phenanthridine core can be covalently attached to other molecular entities such as peptides, nucleic acids, or other small molecules. nih.govnih.govnih.gov

For example, oxidation of the methoxymethyl group to a carboxylic acid would provide a handle for amide bond formation, allowing for the conjugation to the N-terminus of a peptide or an amino-modified oligonucleotide. nih.gov Alternatively, conversion to an amine would enable linkage to carboxylic acid-containing molecules. The synthesis of peptide-based phenanthridine-nucleobase conjugates has been reported, demonstrating the feasibility of creating such hybrid molecules. nih.gov These strategies open up avenues for creating novel probes for biological systems or materials with unique photophysical properties. The design of phenanthridine derivatives that can target the telomerase RNA/DNA heteroduplex highlights the potential of this scaffold in developing therapeutic agents. nih.gov

Mechanistic Investigations of 6 Methoxymethyl Phenanthridine Interactions in in Vitro and Cell Based Systems

Cellular Antiproliferative and Cytotoxic Effects in Cultured Cell Lines

There is no available scientific literature reporting on the cellular antiproliferative and cytotoxic effects of 6-(methoxymethyl)phenanthridine in cultured cell lines.

Analysis of Growth Inhibition in Defined Cell Models

No studies have been published that analyze the growth inhibitory properties of this compound in any defined cancer or non-cancer cell models. Consequently, there are no data tables of GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values to report for this compound.

Comparative Studies Across Diverse Cell Line Panels

In the absence of any primary screening data, no comparative studies of this compound across diverse cell line panels, such as the National Cancer Institute's NCI-60 panel, have been conducted. Therefore, the compound's spectrum of activity and potential selectivity for specific cancer types remain unknown.

Molecular Mechanisms of Cellular Action

The molecular mechanisms underlying the potential cellular effects of this compound have not been investigated. Research into its specific molecular targets and pathways of action has not been documented.

Impact on Cell Cycle Progression and Regulation

There are no published studies examining the impact of this compound on cell cycle progression. It is unknown whether this compound induces cell cycle arrest at any phase (e.g., G1, S, G2, or M phase) or if it modulates the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

Scientific investigations into the ability of this compound to induce programmed cell death pathways are absent from the literature. There is no evidence to suggest whether this compound can trigger apoptosis, necroptosis, or other forms of regulated cell death. Consequently, there are no data on the activation of caspases, changes in mitochondrial membrane potential, or other markers of these pathways.

Modulation of Key Regulatory Proteins and Enzymes

No research has been conducted to determine if this compound modulates the activity of key regulatory proteins and enzymes that are often implicated in cancer and other diseases. The effect of this compound on specific kinases, phosphatases, transcription factors, or other cellular proteins has not been explored.

Interaction with Nucleic Acids and Proteins

The planar aromatic structure of the phenanthridine (B189435) scaffold has long suggested its potential to interact with biological macromolecules, particularly nucleic acids and proteins. This section delves into the mechanistic investigations of how phenanthridine derivatives, with a focus on analogs of this compound, engage with DNA and inhibit key cellular enzymes. While direct experimental data for this compound is limited, studies on closely related compounds provide significant insights into its probable mechanisms of action.

DNA Intercalation and Binding Modalities (e.g., DNA unwinding, groove binding)

The polycyclic and planar nature of the phenanthridine ring system makes it an ideal candidate for intercalation into the DNA double helix. This mode of interaction involves the insertion of the planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure, such as unwinding of the helix.

It is hypothesized that this compound could also intercalate into DNA, with the methoxymethyl group at the 6-position potentially influencing the binding affinity and specificity through interactions within the DNA grooves. The oxygen atom of the methoxymethyl group could act as a hydrogen bond acceptor, further stabilizing the DNA-ligand complex. However, without direct experimental evidence, this remains a topic for future investigation. Some studies have also indicated that certain molecules can interact with DNA via groove binding, a mode of interaction that does not involve the unwinding of the DNA helix. researchgate.net

Table 1: DNA Intercalation Parameters of Acridine (B1665455) Analogs

This table presents data for acridine derivatives, which are structurally similar to phenanthridines, to provide a reference for potential DNA intercalation properties.

| Compound | Binding Affinity (K, M⁻¹) | DNA Unwinding Angle (°) |

| 6-chloro-2-methoxy-9-[[3-(dimethylamino)propyl]amino]acridine | ~2.0 x 10⁵ | 17 |

| 6-chloro-2-nitro-9-[[3-(dimethylamino)propyl]amino]acridine | ~2.0 x 10⁵ | 17 |

| 2,6-dichloro-9-[[3-(dimethylamino)propyl]amino]acridine | ~2.0 x 10⁵ | 12 |

Source: Adapted from J Med Chem. 1985 Jul;28(7):940-4. nih.gov

Enzyme Inhibition Profiling (e.g., Topoisomerase I/II, Kinases, PARP)

Phenanthridine derivatives have emerged as a promising class of inhibitors for several key enzymes involved in cellular processes, including DNA replication, repair, and transcription.

Topoisomerase I/II Inhibition:

Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. nih.gov They are validated targets for cancer therapy. nih.govnih.gov Several studies have demonstrated the potential of phenanthridine-based compounds to inhibit both topoisomerase I and II. For example, certain 6-amino-substituted benzo[c]phenanthridine (B1199836) derivatives have been evaluated for their topoisomerase I and II poisoning properties. nih.gov These compounds induce cleavable complexes, which is a hallmark of topoisomerase poisons. nih.gov While specific data for this compound is lacking, the general activity of the phenanthridine scaffold suggests it could be a potential topoisomerase inhibitor.

PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. The phenanthridin-6(5H)-one scaffold, a close structural relative of this compound, has been identified as a potent core for the development of PARP inhibitors.

Kinase Inhibition:

The inhibitory potential of phenanthridine derivatives against protein kinases is an area of growing interest. While specific kinase inhibition data for this compound is not available, the diverse biological activities of the phenanthridine scaffold suggest that it could be explored for this purpose.

Table 2: Enzyme Inhibition Profile of Selected Phenanthridine Analogs

This table summarizes the inhibitory activities of various phenanthridine derivatives against different enzymes. Note that these are not direct data for this compound.

| Compound Class | Target Enzyme | Activity |

| 6-amino-substituted benzo[c]phenanthridines | Topoisomerase I/II | Induce cleavable complexes |

| Phenanthridin-6(5H)-one derivatives | PARP | Potent Inhibition |

| Phenanthridin-6(5H)-one derivative (Compound 24) | BET Bromodomain | IC₅₀ = 0.24 µM |

Specific Protein-Ligand Interactions and Binding Affinity Studies

Beyond DNA and DNA-associated enzymes, phenanthridine derivatives have been shown to interact with other protein targets. A notable example is the discovery of a novel phenanthridin-6(5H)-one derivative as a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomains. nih.gov This study identified a compound with an IC50 of 0.24 µM, highlighting the potential of the phenanthridine scaffold to be adapted for specific protein targets. nih.gov

Furthermore, a molecular docking study of a 4-methoxy-6-(piperidin-4-yl)phenanthridine derivative (ZL0220) provided insights into how a methoxy-substituted phenanthridine might bind to a protein. nih.gov The study predicted that the compound binds to the ΔFosB/JunD bZIP heterodimer near its DNA binding region. nih.gov The methoxy (B1213986) group was found to form a hydrogen bond with a cysteine residue (C172) of ΔFosB, and the phenanthridine ring engaged in a π-cation interaction with an arginine residue (R176). nih.gov These findings suggest that the methoxymethyl group in this compound could play a crucial role in mediating specific protein-ligand interactions.

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Spr Studies of 6 Methoxymethyl Phenanthridine Derivatives

Development of QSAR Models for Predicting Biological Activity

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Ligand-Based and Receptor-Based QSAR Approaches

The development of QSAR models for phenanthridine (B189435) derivatives can be broadly categorized into ligand-based and receptor-based approaches.

Ligand-based QSAR studies focus on a series of compounds that bind to the same biological target. These models are built by correlating the compounds' biological activities with their molecular descriptors, which are numerical representations of their structural and physicochemical properties. For phenanthridine derivatives, descriptors such as molecular weight, lipophilicity (logP), and electronic parameters (e.g., Hammett constants) are often used. nih.gov While specific QSAR models for 6-(methoxymethyl)phenanthridine are not extensively reported, studies on related phenanthridine series have demonstrated the utility of this approach. For instance, QSAR studies on dihydropyridine (B1217469) derivatives, which share some structural similarities, have identified key physicochemical parameters contributing to their antitubercular activity. nih.gov

Receptor-based QSAR , also known as structure-based drug design, utilizes the three-dimensional structure of the biological target (e.g., an enzyme or a receptor). Molecular docking simulations, a key component of this approach, predict the preferred binding orientation and affinity of a ligand to its target. jddtonline.infonih.gov For phenanthridine derivatives, which are known to interact with DNA and various enzymes, docking studies can provide valuable insights into the binding modes and the specific interactions that contribute to their biological activity. nih.govnih.gov These insights can then be used to develop more accurate QSAR models.

Identification of Pharmacophore Features Crucial for In Vitro Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For phenanthridine derivatives, which often act as DNA intercalators, the key pharmacophoric features typically include:

A planar aromatic system: The flat, polycyclic aromatic core of the phenanthridine scaffold is essential for insertion between the base pairs of DNA. nih.govnih.gov

Hydrogen bond donors and acceptors: Substituents on the phenanthridine ring can form hydrogen bonds with the DNA backbone or with amino acid residues in the active site of an enzyme, enhancing binding affinity. nih.gov

A cationic center: The presence of a quaternary nitrogen atom in some phenanthridine derivatives, such as ethidium (B1194527) bromide, contributes to strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govbeilstein-journals.org

Exploration of Structure-Activity Landscapes for Phenanthridine Analogues

The structure-activity landscape is a conceptual framework that relates the chemical structure of a compound to its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can map out this landscape and identify regions of high potency and selectivity.

Influence of C6 Substituents on Potency and Selectivity

The C6 position of the phenanthridine ring is a critical point for substitution, and modifications at this position have been shown to significantly impact biological activity.

The introduction of various substituents at the C6 position can influence the compound's steric and electronic properties, which in turn affects its binding to biological targets. For instance, studies on C6-substituted chromone (B188151) derivatives have shown that the nature of the substituent significantly affects their inhibitory activity against monoamine oxidase (MAO). nih.gov While this is a different heterocyclic system, the principles of substituent effects can be extrapolated.

For this compound, the methoxymethyl group introduces a degree of flexibility and the potential for hydrogen bonding through the oxygen atom. This could lead to different binding interactions compared to a simple methyl group or a larger, more rigid substituent. The size and polarity of the C6 substituent can also influence the compound's ability to intercalate into DNA.

| C6 Substituent | Potential Influence on Activity |

| -H | Baseline activity |

| -CH3 | Increased lipophilicity, potential for steric interactions |

| -OCH3 | Increased polarity, potential for hydrogen bonding |

| -CH2OCH3 (Methoxymethyl) | Increased flexibility and polarity, potential for hydrogen bonding |

| -NH2 | Increased polarity, potential for hydrogen bonding |

This table presents hypothetical influences based on general medicinal chemistry principles, as specific comparative data for this compound is limited.

Positional and Stereochemical Effects on Biological Response

The position of substituents on the phenanthridine ring system is crucial in determining the biological response. For example, studies on phenanthridine-based Bcl-XL inhibitors have shown that the placement of substituents dictates the binding site specificity. nih.gov

Stereochemistry also plays a vital role. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target like an enzyme or receptor. While the core phenanthridine ring is planar, the introduction of chiral centers, for instance in the C6 substituent, could lead to enantiomers with different biological activities.

Computational Approaches to Understand Structure-Property Relationships

Computational chemistry provides powerful tools to investigate the relationship between the structure of a molecule and its physicochemical properties. These properties, in turn, influence a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its biological activity.

Density Functional Theory (DFT) calculations can be used to determine various electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.gov These properties are crucial for understanding the molecule's reactivity and its potential for non-covalent interactions.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules like DNA or proteins over time. nih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, Electrostatic potential | Reactivity, Interaction potential |

| Molecular Docking | Binding affinity, Binding mode | Target interaction, Potency |

| Molecular Dynamics (MD) | Conformational changes, Complex stability | Dynamic behavior, Binding stability |

This table provides examples of computational methods and their applications in studying structure-property relationships.

Prediction of Ligand-Biomolecule Binding Affinities

The biological effect of a molecule is often initiated by its binding to a specific biological target, such as a protein or a nucleic acid. wikipedia.org The strength of this interaction, known as binding affinity, is a critical determinant of the compound's potency. Predicting this affinity is a cornerstone of rational drug design. nih.gov For this compound derivatives, computational methods like molecular docking can be employed to predict how these molecules might interact with various biological targets.

Molecular docking simulations place a ligand into the binding site of a target macromolecule and estimate the binding affinity based on scoring functions. jddtonline.info These scoring functions calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. For instance, studies on various phenanthridine derivatives have shown that their planar aromatic ring system allows them to intercalate into DNA, a mechanism that contributes to their anticancer properties. nih.govnih.gov The nature and position of substituents on the phenanthridine core significantly influence this binding.

In the case of this compound, the methoxymethyl group at the 6-position is expected to play a crucial role in modulating binding affinity. This substituent can influence the electronic properties of the phenanthridine ring and can also participate in specific interactions with the target. For example, the oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the target protein or DNA.

To illustrate how QSAR studies can quantify the impact of substituents on binding affinity, consider a hypothetical series of 6-substituted phenanthridine derivatives and their binding affinities to a generic protein target.

| Compound | 6-Substituent | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 1 | -H | -7.5 | Pi-stacking with aromatic residues |

| 2 | -CH3 | -7.9 | Pi-stacking, hydrophobic interactions |

| 3 | -OH | -8.5 | Pi-stacking, hydrogen bond with Asp54 |

| 4 | -CH2OCH3 | -8.8 | Pi-stacking, hydrogen bond with Asn56 |

| 5 | -NH2 | -8.2 | Pi-stacking, hydrogen bond with Glu52 |

This table is illustrative and based on general principles of molecular interactions. The binding affinities are hypothetical.

From this illustrative table, the introduction of a methoxymethyl group at the 6-position (Compound 4) leads to a more favorable predicted binding affinity compared to the unsubstituted parent compound (Compound 1) and other simple substituents. This enhanced affinity could be attributed to the formation of a specific hydrogen bond, highlighting the importance of this functional group in ligand recognition. QSAR models can be developed from such data to create equations that predict the binding affinity of new derivatives before their synthesis.

Analysis of Conformational Dynamics and Energetics

The three-dimensional shape (conformation) of a molecule and its flexibility are critical for its interaction with a biological target. A molecule must adopt a specific conformation to fit into the binding site of its target. Conformational analysis studies aim to identify the stable conformations of a molecule and the energy barriers between them. beilstein-journals.org

For this compound, the methoxymethyl group introduces a degree of conformational flexibility. The rotation around the C6-C(H2) and C(H2)-O bonds can lead to different spatial arrangements of the methoxymethyl group relative to the phenanthridine ring. These different conformations can have distinct interaction profiles with a biological target.

Molecular dynamics (MD) simulations are a powerful tool to study the conformational dynamics of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into the conformational landscape of the molecule and its flexibility. By analyzing the MD trajectory, one can identify the most populated conformations and the transitions between them.

The energetic aspects of these conformations are also crucial. Quantum mechanics (QM) calculations can provide accurate energies for different conformations, helping to identify the most stable (lowest energy) ones. The relative energies of different conformers determine their population at a given temperature.

| Conformer of this compound | Dihedral Angle (C5-C6-C(H2)-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 65 |

| B | 180° | 1.2 | 30 |

| C | -60° | 2.5 | 5 |

This table is illustrative and presents hypothetical data for the conformational analysis of this compound.

The illustrative data above suggests that conformer A is the most stable, but conformer B is also significantly populated at physiological temperatures. Both conformations might be relevant for binding to different biological targets. Understanding the conformational preferences and the energy barriers for rotation of the methoxymethyl group is essential for designing derivatives that can readily adopt the bioactive conformation required for a specific therapeutic target.

Advanced Theoretical and Computational Chemistry Studies on 6 Methoxymethyl Phenanthridine

Electronic Structure and Reactivity Analysis using Quantum Mechanics

Quantum mechanics offers a powerful lens through which the electronic environment of a molecule can be scrutinized, providing a foundation for understanding its intrinsic properties and reactivity.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the ground state properties of molecules with a high degree of accuracy. For 6-(methoxymethyl)phenanthridine, DFT calculations can determine optimized molecular geometry, electronic energies, and the distribution of electron density.

These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the molecule. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. Furthermore, analysis of the molecular orbitals and the electrostatic potential surface would reveal regions of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 2.5 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.2 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals are critical in determining the feasibility and stereochemical outcome of a reaction.

For this compound, the HOMO would likely be distributed across the electron-rich phenanthridine (B189435) ring system, indicating its nucleophilic character. The LUMO, conversely, would represent the regions most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. FMO theory can be applied to predict the outcomes of various reactions, such as cycloadditions or electrophilic aromatic substitutions, involving this compound. By analyzing the symmetry and overlap of the frontier orbitals of the reactants, the most favorable reaction pathways can be identified.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of their motion and interactions over time. This approach is particularly useful for understanding the behavior of molecules in complex environments, such as in solution or in the presence of biological macromolecules.

Ligand-Biomolecule Binding Dynamics and Stability

MD simulations are a powerful tool for investigating how a small molecule like this compound might interact with a biological target, such as an enzyme or a nucleic acid. By placing the molecule in a simulated active site of a protein, MD can track the trajectory of each atom over time, revealing the key interactions that stabilize the binding.

These simulations can identify specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the biomolecule. The stability of these interactions can be quantified by calculating the binding free energy, which provides an estimate of the binding affinity. This information is crucial in the context of drug discovery for assessing the potential of this compound as a therapeutic agent.

Conformational Behavior in Different Environments

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and biological activity. The methoxymethyl group at the 6-position of the phenanthridine ring introduces a degree of conformational flexibility. MD simulations can explore the accessible conformations of this compound in various environments, such as in different solvents or within a binding pocket.

By analyzing the simulation trajectories, one can determine the most populated conformational states and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility and how its shape might adapt to different chemical surroundings.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Dihedral Angle (C5-C6-C-O) | Solvent | Population (%) |

| 60° (gauche) | Water | 65 |

| 180° (anti) | Water | 30 |

| -60° (gauche) | Water | 5 |

| 60° (gauche) | DMSO | 55 |

| 180° (anti) | DMSO | 40 |

| -60° (gauche) | DMSO | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from MD simulations.

Chemoinformatics and Machine Learning Applications

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. In conjunction with machine learning, it can be used to predict the properties and activities of molecules based on their structural features.

For this compound, chemoinformatics databases could be searched for structurally similar compounds with known biological activities or properties. This can provide initial hypotheses about the potential applications of the molecule.

Machine learning models, trained on large datasets of chemical structures and their associated properties, could be used to predict various characteristics of this compound. For instance, Quantitative Structure-Activity Relationship (QSAR) models could predict its biological activity based on calculated molecular descriptors. Similarly, models could predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development. While specific models for this compound are not available, the methodology represents a powerful approach for its future investigation.

Future Research Trajectories and Interdisciplinary Opportunities for 6 Methoxymethyl Phenanthridine

Development of Novel and Sustainable Synthetic Routes

While classical methods for phenanthridine (B189435) synthesis exist, future research will likely focus on the development of more efficient, sustainable, and environmentally benign synthetic strategies for 6-(methoxymethyl)phenanthridine and its derivatives. Key areas of exploration include:

Photocatalytic Methods: Visible-light-induced photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com Future work could explore the use of photocatalysts to mediate the cyclization of suitable precursors to form the phenanthridine core, potentially under milder reaction conditions and with higher yields. rsc.orgrsc.orgpreprints.org The radical-mediated cyclization of 2-isocyanobiphenyls, often initiated by light, presents a promising avenue for the introduction of various substituents at the 6-position. semanticscholar.org

Green Chemistry Approaches: The development of synthetic routes that utilize non-toxic solvents, renewable starting materials, and minimize waste is a critical goal. Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve the efficiency and sustainability of this compound production.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Enzymatic Synthesis: Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. Future research could investigate the potential of engineered enzymes to catalyze key steps in the synthesis of the phenanthridine scaffold.

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Catalyst cost and stability, potential for side reactions. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent selection for optimal reactivity and solubility. |

| Flow Chemistry | Enhanced safety and scalability, precise process control. | Initial setup costs, potential for clogging in microreactors. |

| Biocatalysis | High selectivity, environmentally friendly, biodegradable catalysts. | Enzyme stability and availability, limited substrate scope. |

Identification of New Molecular Targets and Pathways in Biological Systems

The phenanthridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Future research on this compound should aim to identify its specific molecular targets and elucidate the biological pathways it modulates.

Topoisomerase Inhibition: Many phenanthridine derivatives are known to act as topoisomerase inhibitors, enzymes that are crucial for DNA replication and repair. nih.govnih.gov Future studies should investigate the ability of this compound to inhibit both topoisomerase I and II, and to determine its mechanism of action. mdpi.com Structure-activity relationship (SAR) studies could be conducted by synthesizing analogues with different substituents at the 6-position to optimize their inhibitory activity. nih.govfrontiersin.org

DNA Intercalation: The planar aromatic structure of the phenanthridine ring system allows it to intercalate between the base pairs of DNA, leading to conformational changes that can interfere with DNA replication and transcription. Biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the binding of this compound to DNA and to determine its binding affinity and mode of interaction.

Kinase Inhibition: Protein kinases play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. High-throughput screening of this compound against a panel of kinases could identify novel inhibitory activities.

Anticancer Activity: The potential of this compound as an anticancer agent should be thoroughly investigated. In vitro studies using various cancer cell lines can determine its cytotoxicity and effects on cell proliferation, apoptosis, and cell cycle progression. nih.gov Promising in vitro results would warrant further investigation in in vivo animal models.

A table summarizing potential biological targets and relevant investigational techniques is provided below:

| Potential Biological Target | Investigational Techniques | Potential Therapeutic Application |

| Topoisomerases I and II | DNA relaxation assays, cleavage assays, molecular docking. | Cancer therapy. |

| DNA | UV-Vis and fluorescence titration, circular dichroism, NMR spectroscopy. | Anticancer, antiviral, and antibacterial agents. |

| Protein Kinases | Kinase activity assays, high-throughput screening. | Cancer, inflammatory diseases. |

| Bcl-X-L and other apoptotic proteins | Fluorescence polarization assays, NMR spectroscopy. researchgate.net | Cancer therapy. |

Integration of Advanced Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the chemical and physical properties of this compound, as well as its interactions with biological targets, can be achieved through the application of advanced spectroscopic techniques.

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the three-dimensional structure of this compound and its complexes with biomolecules. chemrxiv.org These techniques can be used to elucidate the binding mode of the compound to DNA or proteins at an atomic level.

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenanthridine core can be exploited to study its interactions with its environment. sciforum.net Time-resolved fluorescence spectroscopy can provide insights into the dynamics of these interactions. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular weight and elemental composition of this compound and its metabolites. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of these molecules. researchgate.net

X-ray Crystallography: Obtaining a crystal structure of this compound, or its complex with a biological target, would provide the most definitive structural information. This would be invaluable for understanding its mechanism of action and for guiding the design of new analogues with improved properties.

The following table highlights the utility of various spectroscopic techniques:

| Spectroscopic Technique | Information Gained |

| Advanced NMR | 3D structure, conformational dynamics, intermolecular interactions. |

| Fluorescence Spectroscopy | Binding affinities, environmental sensitivity, excited-state dynamics. |

| Mass Spectrometry | Molecular weight, elemental composition, structural fragmentation. |

| X-ray Crystallography | Precise atomic coordinates, absolute configuration. |

Exploration of this compound in Material Science Applications (e.g., Fluorescent Probes, Optoelectronic Materials)

The unique photophysical properties of the phenanthridine scaffold make it an attractive candidate for applications in material science.

Fluorescent Probes: The fluorescence of phenanthridine derivatives can be sensitive to the presence of specific ions or molecules. beilstein-journals.org The methoxymethyl group at the 6-position could be further functionalized to introduce specific recognition motifs, leading to the development of selective fluorescent probes for the detection of metal ions, anions, or biologically important molecules. rsc.orgresearchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): Phenanthridine derivatives have been investigated for their potential use as emitters in OLEDs. The methoxymethyl group could be modified to tune the emission color and improve the quantum efficiency and stability of the resulting devices.

Organic Semiconductors: The planar, electron-rich phenanthridine core suggests that its derivatives may possess semiconductor properties. Research into the charge transport characteristics of this compound and its polymers could lead to their use in organic field-effect transistors (OFETs) and other electronic devices.

Potential material science applications are summarized in the table below:

| Application | Key Properties | Potential Modifications |

| Fluorescent Probes | High quantum yield, sensitivity to environment, selective binding. | Functionalization of the methoxymethyl group with recognition moieties. |

| OLEDs | Tunable emission, high efficiency, good stability. | Modification of the phenanthridine core to alter electronic properties. |

| Organic Semiconductors | Good charge carrier mobility, processability. | Polymerization or co-polymerization of phenanthridine monomers. |

Overcoming Challenges in Phenanthridine Chemistry and Application-Oriented Research

Despite the significant potential of phenanthridine derivatives, there are several challenges that need to be addressed in future research.

Selective Functionalization: The selective functionalization of the phenanthridine core at positions other than the 6-position can be challenging. nih.gov The development of new synthetic methods that allow for precise control over the regioselectivity of substitution is crucial for the synthesis of complex phenanthridine-based molecules. snnu.edu.cnbeilstein-journals.org

Solubility: Many phenanthridine derivatives have poor solubility in aqueous solutions, which can limit their biological applications. The introduction of polar functional groups, such as the methoxymethyl group in this compound, can improve solubility, but further modifications may be necessary for optimal bioavailability.

Toxicity: While many phenanthridine derivatives exhibit promising therapeutic properties, some have been shown to be cytotoxic. A thorough evaluation of the toxicity profile of this compound is essential for its potential development as a therapeutic agent.

Drug Resistance: The development of drug resistance is a major challenge in cancer chemotherapy. Research into the mechanisms by which cancer cells might develop resistance to this compound and strategies to overcome this resistance will be important for its long-term clinical viability.

Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, medicinal chemistry, molecular biology, and material science. The continued exploration of the chemistry and applications of this compound and its analogues holds great promise for the development of new therapeutic agents and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(methoxymethyl)phenanthridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 6-substituted phenanthridines often employs radical cyclization or transition-metal catalysis. For example, photoredox-neutral isocyanide insertion using alkyl radicals (generated from alkyl bromides) and biphenyl isocyanides achieves intramolecular homolytic aromatic substitution (HAS) under mild conditions . Palladium-catalyzed pathways, while effective, may require higher temperatures and risk multiple insertions, reducing specificity . Optimization involves varying aryl substituents (e.g., p-diethylamino-phenyl borate improves yield to 53% ) and solvent choices (e.g., nitrobenzene enhances efficiency in quinoline-based syntheses ).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Standard characterization includes:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M+H] peaks) .

- Chromatography : HPLC or TLC to assess purity, with Rf values reported for reproducibility .

Q. What safety protocols are recommended for handling this compound in lab settings?

- Methodological Answer : Due to limited toxicological data, adhere to:

- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant eyewear .

- Ventilation : Use fume hoods to minimize inhalation exposure (classified as Acute Toxicity Category 4) .

- Waste Management : Decontaminate glassware with ethanol/water mixtures to degrade phenanthridine derivatives .

Advanced Research Questions

Q. How can contradictory yield data in synthetic pathways be resolved?

- Methodological Answer : Discrepancies arise from radical stabilization and solvent effects. For example:

- Photoredox vs. Palladium Catalysis : Photoredox methods avoid stoichiometric oxidants, achieving 33–53% yields , whereas palladium routes yield 39–51% but require harsher conditions .

- Mitigation Strategy : Use kinetic studies (e.g., UV-Vis monitoring of radical intermediates) to identify rate-limiting steps .

Q. What strategies optimize this compound’s bioactivity in pharmacological studies?

- Methodological Answer : Structural modifications enhance target affinity:

- Piperazine/Substituted Triazole Moieties : Improve antimycobacterial activity (e.g., 6-(4-substitutedpiperazin-1-yl)phenanthridines inhibit Mycobacterium tuberculosis) .

- Docking Studies : Use molecular dynamics to predict interactions with enzymes like phenanthrene dioxygenase .

Q. How does the methoxymethyl group influence photophysical properties in material science applications?

- Methodological Answer : The methoxymethyl moiety modulates charge transfer in covalent organic frameworks (COFs):

- Solar HO Production : Enhances OOH*/OH* intermediate stabilization, improving photocatalytic efficiency by 20–30% .

- Spectroscopic Analysis : UV-Vis and fluorescence spectra reveal bathochromic shifts due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.